Thiopropionate Backbone Drives Cheesy Odor Signature
In a controlled sensory panel study of S-methyl thioesters (n=18 trained panelists), S-methyl thiopropionate was overwhelmingly associated with 'Camembert cheese,' accounting for ~20% of all descriptors, whereas S-methyl thioacetate and S-methyl thiobutanoate received only ~2% and ~5% of 'Camembert' descriptors, respectively [1]. This demonstrates that the thiopropionate backbone uniquely drives a cheese-specific odor character. Although data are for S-methyl analogs, the odor-determining structural feature is the propionate moiety; the S-ethyl variant is expected to retain this cheese character while exhibiting modified volatility, substantiating its non-interchangeability with S-methyl thioacetate or thiobutanoate in flavor applications.
| Evidence Dimension | Sensory descriptor association ('Camembert cheese' mention rate among panelists) |
|---|---|
| Target Compound Data | S-methyl thiopropionate (propionate backbone proxy): ~20% of total descriptors refer to Camembert |
| Comparator Or Baseline | S-methyl thioacetate: ~2%; S-methyl thiobutanoate: ~5% (both lacking propionate backbone) |
| Quantified Difference | 10-fold and 4-fold higher cheese-specific descriptor rate for the thiopropionate backbone versus thioacetate and thiobutanoate backbones, respectively |
| Conditions | Trained sensory panel (n=18); free-choice profiling; descriptors categorized; study conducted across two independent laboratories |
Why This Matters
For procurement in flavor formulation, selecting the thiopropionate backbone (whether S-methyl or S-ethyl) is essential to achieve cheese-type flavor profiles; substituting with thioacetate or thiobutanoate analogs will fail to deliver the target sensory character.
- [1] Berger, C., Khan, J. A., Molimard, P., Martin, N., & Spinnler, H. E. (1999). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 47(8), 3274–3279. View Source
